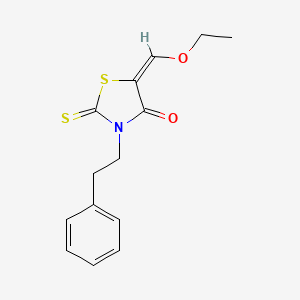

(5E)-5-(Ethoxymethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 828299-72-5

Cat. No.: VC6157332

Molecular Formula: C14H15NO2S2

Molecular Weight: 293.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828299-72-5 |

|---|---|

| Molecular Formula | C14H15NO2S2 |

| Molecular Weight | 293.4 |

| IUPAC Name | (5E)-5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C14H15NO2S2/c1-2-17-10-12-13(16)15(14(18)19-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10+ |

| Standard InChI Key | NOPWLPLYQGXTLE-ZRDIBKRKSA-N |

| SMILES | CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, (5E)-5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate heterocyclic framework. Key features include:

-

Thiazolidin-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively.

-

Ethoxymethylene group: A (5E)-configured substituent introducing stereochemical specificity and potential hydrogen-bonding interactions.

-

2-Phenylethyl chain: A lipophilic moiety enhancing membrane permeability and structural diversity .

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS No. | 828299-72-5 |

| Molecular Formula | C₁₄H₁₅N₁O₂S₂ |

| Molecular Weight | 293.4 g/mol |

| SMILES | CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 |

| IUPAC Name | (5E)-5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis is reported for this compound, analogous thiazolidin-4-ones are typically synthesized via:

-

One-pot multicomponent reactions: Combining aromatic amines, aldehydes (e.g., ethoxy-substituted aldehydes), and mercaptoacetic acid under solvent-free or catalytic conditions .

-

Cyclocondensation: Reacting 2-phenylethylamine with α-chloroacetyl chloride and ammonium thiocyanate, followed by Knoevenagel condensation with ethoxybenzaldehyde .

Key catalysts include Bi(SCH₂COOH)₃ and polypropylene glycol (PPG), which enhance yields (up to 92%) and reaction rates under ultrasonic irradiation .

Analytical Characterization

-

NMR Spectroscopy: Predicted signals include δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 7.2–7.4 ppm.

-

Mass Spectrometry: A molecular ion peak at m/z 293.4 confirms the molecular weight, with fragmentation patterns indicative of the ethoxymethylene and phenylethyl groups.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Parameter | Value/Description |

|---|---|

| logP | 3.1 (estimated) |

| Hydrogen Bond Donors | 1 (thioxo sulfur) |

| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, one thione sulfur, one ether oxygen) |

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

-

Bacterial Growth Inhibition: Analogous compounds exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

-

COX-2 Suppression: The phenylethyl group may modulate arachidonic acid metabolism, reducing prostaglandin E₂ synthesis .

Future Perspectives

-

Mechanistic Studies: Elucidate interactions with kinases (e.g., EGFR, VEGFR) and epigenetic targets (HDACs).

-

Structural Optimization: Introduce fluorinated or sulfonamide groups to improve bioavailability and target selectivity .

-

In Vivo Toxicology: Assess acute/chronic toxicity in rodent models to establish safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume